molecular formula C13H16O3 B1147131 4-O-Benzyl-L-fucal CAS No. 137035-65-5

4-O-Benzyl-L-fucal

Cat. No.: B1147131
CAS No.: 137035-65-5
M. Wt: 220.266
InChI Key:
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Description

4-O-Benzyl-L-fucal is a derivative of L-fucose, a six-carbon deoxy sugar. This compound is characterized by the presence of a benzyl group attached to the oxygen atom at the fourth position of the fucal molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-L-fucal typically involves the protection of the hydroxyl groups of L-fucose, followed by the introduction of the benzyl group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation process .

Chemical Reactions Analysis

Types of Reactions

4-O-Benzyl-L-fucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-O-Benzyl-L-fucal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-Benzyl-L-fucal involves its ability to participate in glycosylation reactions. The benzyl group provides steric hindrance and electronic effects that influence the reactivity of the fucal molecule. This allows for selective modifications at specific positions, making it a valuable tool in synthetic organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-Benzyl-L-fucal is unique due to its specific stereochemistry and the presence of the benzyl group at the fourth position. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

(2S,3R,4S)-2-methyl-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-13(14)12(7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSJWJXPMACIGC-WCFLWFBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C=CO1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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